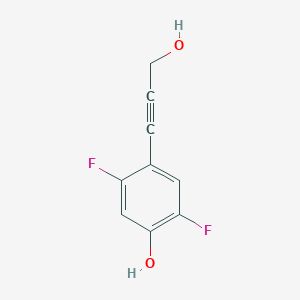
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol is an organic compound with the molecular formula C9H6F2O2 This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a propynyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a fluorinated benzene derivative.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using various oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,5-Difluoro-4-(3-oxoprop-1-yn-1-yl)phenol.
Reduction: Formation of 2,5-Difluoro-4-(3-hydroxypropyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol involves its interaction with specific molecular targets. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol
- 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile
Uniqueness
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol is unique due to the specific positioning of the fluorine atoms and the combination of functional groups
Properties
Molecular Formula |
C9H6F2O2 |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
2,5-difluoro-4-(3-hydroxyprop-1-ynyl)phenol |
InChI |
InChI=1S/C9H6F2O2/c10-7-5-9(13)8(11)4-6(7)2-1-3-12/h4-5,12-13H,3H2 |
InChI Key |
LXSJJQBPNFMDCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
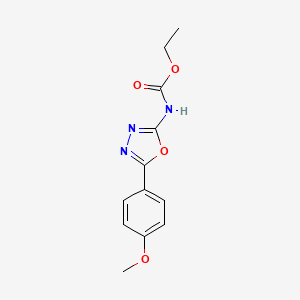
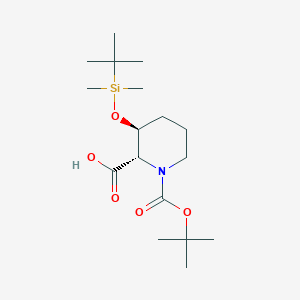
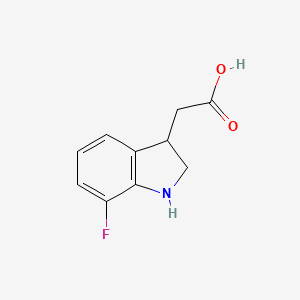
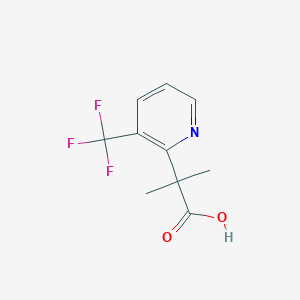


![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)

